

discovery and history of 3-Methoxymethylbenzene-1,2-diamine

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Compound of Interest

3-Methoxymethyl-benzene-1,2diamine

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An In-depth Technical Guide to 3-Methoxybenzene-1,2-diamine

A comprehensive overview of the synthesis, properties, and applications of 3-Methoxybenzene-1,2-diamine, a key intermediate in pharmaceutical and chemical research.

Introduction

3-Methoxybenzene-1,2-diamine, also known as 3-methoxy-o-phenylenediamine or 2,3-diaminoanisole, is an aromatic organic compound with the chemical formula $C_7H_{10}N_2O$. Structurally, it features a benzene ring substituted with two adjacent amino groups and a methoxy group. This arrangement of functional groups makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds, particularly in the realm of medicinal chemistry.

It is important to note that the compound "**3-Methoxymethyl-benzene-1,2-diamine**" as initially requested is not a commonly referenced chemical entity in scientific literature. It is highly probable that this was a typographical error for the well-documented "**3-Methoxybenzene-1,2-diamine**" (CAS Number: 37466-89-0), which is the focus of this technical guide.

This guide provides a detailed account of the history, synthesis, properties, and applications of 3-Methoxybenzene-1,2-diamine, tailored for researchers, scientists, and professionals in drug



development.

History and Discovery

While a specific, documented moment of discovery for 3-Methoxybenzene-1,2-diamine is not readily available in the historical literature, its development is intrinsically linked to the broader history of substituted o-phenylenediamines. The parent compound, o-phenylenediamine, has been a cornerstone of synthetic organic chemistry since the 19th century, primarily used in the synthesis of dyes and later, pharmaceuticals.[1]

The synthesis of substituted o-phenylenediamines, including the methoxy derivative, evolved from established methods for the reduction of nitroanilines.[1] The preparation of various substituted nitroaromatics and their subsequent reduction became a common strategy in the late 19th and early 20th centuries to access a wide range of functionalized anilines and their derivatives. The first preparation of 2,4-diaminoanisole, a related isomer, was in 1913 through the reduction of 2,4-dinitroanisole.[2] It is plausible that 3-Methoxybenzene-1,2-diamine was first synthesized through a similar route during this era of extensive exploration into aromatic chemistry, although a specific pioneering publication is not evident.

Physicochemical Properties

3-Methoxybenzene-1,2-diamine is a solid at room temperature and is valued for its role as a versatile chemical intermediate. A summary of its key physicochemical properties is presented in the table below.



Property	Value
CAS Number	37466-89-0
Molecular Formula	C7H10N2O
Molecular Weight	138.17 g/mol
Appearance	Solid
Solubility	Slightly soluble in water (5.9 g/L at 25°C)
pKa (Predicted)	4.10 ± 0.10
Hydrogen Bond Donors	2
Hydrogen Bond Acceptors	3
Topological Polar Surface Area	61.3 Ų
InChI Key	BFLWXPJTAKXXKT-UHFFFAOYSA-N
Canonical SMILES	COC1=CC=CC(=C1N)N

Data sourced from PubChem and other chemical databases.[3][4]

Experimental Protocols: Synthesis

The primary and most established method for the synthesis of 3-Methoxybenzene-1,2-diamine is the reduction of its corresponding dinitro or nitroamino precursor. A common and effective precursor for this synthesis is 3-methoxy-2-nitroaniline.

Catalytic Hydrogenation of 3-Methoxy-2-nitroaniline

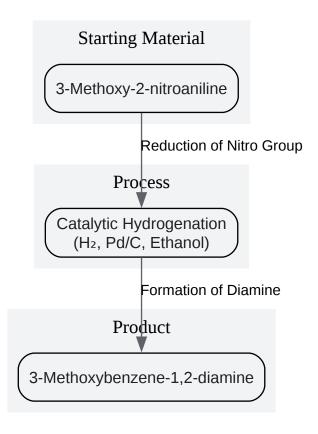
This method is analogous to the well-documented synthesis of the related compound, 4-methoxy-o-phenylenediamine.[5] The process involves the reduction of the nitro group of 3-methoxy-2-nitroaniline using a catalyst, typically palladium on activated carbon, in the presence of hydrogen gas.

Experimental Protocol:



- Reaction Setup: In a hydrogenation vessel, dissolve 3-methoxy-2-nitroaniline in a suitable solvent, such as ethanol.
- Catalyst Addition: Add a catalytic amount of 10% palladium on activated carbon to the solution.
- Hydrogenation: Seal the vessel and introduce hydrogen gas to the desired pressure. The
 reaction is typically stirred at room temperature for several hours until the consumption of
 hydrogen ceases, indicating the completion of the reaction.
- Work-up: Upon completion, the reaction mixture is filtered to remove the palladium catalyst.
- Isolation: The filtrate is then concentrated under reduced pressure to yield 3-Methoxybenzene-1,2-diamine.

The following diagram illustrates the general workflow for the synthesis of 3-Methoxybenzene-1,2-diamine.



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A simplified workflow for the synthesis of 3-Methoxybenzene-1,2-diamine.

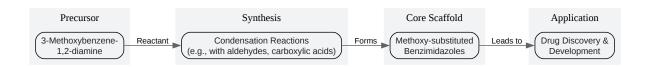
Applications in Drug Development and Research

o-Phenylenediamines are a critical class of building blocks in medicinal chemistry due to their ability to form various heterocyclic ring systems, most notably benzimidazoles.[6] These heterocyclic scaffolds are present in a wide array of biologically active compounds and approved drugs. 3-Methoxybenzene-1,2-diamine serves as a key precursor for introducing a methoxy-substituted benzimidazole core into potential drug candidates.

The methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule by altering its solubility, metabolic stability, and binding interactions with biological targets. One notable application of a related compound, esomeprazole, contains a methoxy-substituted benzimidazole ring system, highlighting the importance of this structural motif in drug design.[3]

While specific signaling pathways directly modulated by 3-Methoxybenzene-1,2-diamine are not extensively documented, its role as a synthetic intermediate implies its contribution to the development of molecules that target a wide range of biological pathways. The benzimidazole derivatives synthesized from this precursor are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.

The logical relationship for its application in drug discovery is outlined in the following diagram.



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